Butaverine

Description

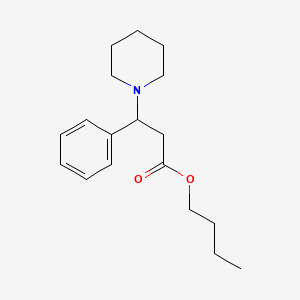

Structure

2D Structure

3D Structure

Properties

CAS No. |

55837-14-4 |

|---|---|

Molecular Formula |

C18H27NO2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

butyl 3-phenyl-3-piperidin-1-ylpropanoate |

InChI |

InChI=1S/C18H27NO2/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3 |

InChI Key |

WQDZHQZKJMNOAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Butaverine in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaverine is a potent smooth muscle relaxant whose efficacy is rooted in a dual-pronged molecular mechanism. This technical guide delineates the current understanding of this compound's action, focusing on its roles as a phosphodiesterase (PDE) inhibitor and a calcium channel blocker. By elucidating these pathways, we provide a comprehensive resource for researchers engaged in the study of smooth muscle physiology and the development of novel spasmolytic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling cascades.

Introduction

Smooth muscle contraction is a fundamental physiological process, the dysregulation of which contributes to a variety of pathological conditions, including gastrointestinal spasms, biliary colic, and bronchial asthma. The contractile state of smooth muscle cells is primarily governed by the intracellular concentration of free calcium ions (Ca²⁺) and the phosphorylation state of the myosin light chain. Pharmacological interventions aimed at mitigating smooth muscle hypercontractility often target these regulatory pathways.

This compound, a benzylisoquinoline derivative structurally related to papaverine and drotaverine, has demonstrated significant spasmolytic activity.[1][2] Its mechanism of action, while not as extensively documented as its analogues, is understood to involve the modulation of key intracellular signaling molecules and ion channels. This guide provides an in-depth exploration of these mechanisms.

Core Mechanism of Action: A Dual Inhibition Strategy

This compound exerts its smooth muscle relaxant effects through two primary, synergistic mechanisms:

-

Inhibition of Phosphodiesterase 4 (PDE4): this compound acts as a selective inhibitor of phosphodiesterase type 4 (PDE4).[2][3]

-

Blockade of L-type Voltage-Operated Calcium Channels (L-VOCCs): Evidence suggests that this compound also functions as a blocker of L-type voltage-operated calcium channels.[3]

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling roles. PDE4 is specific for the hydrolysis of cAMP.

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels in smooth muscle cells activate Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that promote relaxation, including:

-

Myosin Light Chain Kinase (MLCK): PKA-mediated phosphorylation of MLCK decreases its affinity for the Ca²⁺-calmodulin complex, thereby reducing the phosphorylation of the myosin light chain and inhibiting cross-bridge cycling.

-

Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, leading to hyperpolarization of the cell membrane and reduced excitability.

-

Calcium Sequestration: PKA can enhance the uptake of Ca²⁺ into the sarcoplasmic reticulum by phosphorylating phospholamban, further reducing cytosolic Ca²⁺ levels.

The signaling pathway for PDE4 inhibition by this compound is illustrated in the diagram below.

L-type Voltage-Operated Calcium Channel (L-VOCC) Blockade

The influx of extracellular Ca²⁺ through L-VOCCs is a critical step in the initiation of smooth muscle contraction. These channels open in response to membrane depolarization, allowing Ca²⁺ to enter the cell and bind to calmodulin. The Ca²⁺-calmodulin complex then activates MLCK, leading to muscle contraction.

This compound directly blocks these L-type calcium channels, thereby inhibiting the influx of extracellular Ca²⁺. This action prevents the initial rise in intracellular calcium that is necessary to trigger the contractile cascade. The effect is a non-competitive antagonism of spasmogens that rely on extracellular calcium influx for their action.

The mechanism of L-VOCC blockade by this compound is depicted in the following diagram.

Quantitative Data

| Parameter | Agent | Value | Assay/Tissue | Reference |

| PDE4 Inhibition (IC₅₀) | Drotaverine | - | Airway Smooth Muscle | |

| L-VOCC Blockade | Drotaverine | Potency higher on KCl-induced contraction vs. histamine/methacholine | Guinea Pig Trachea |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and similar smooth muscle relaxants.

Isolated Guinea Pig Ileum Assay for Spasmolytic Activity

This ex vivo model is a classical method for assessing the spasmolytic properties of a compound.

Workflow:

Methodology:

-

Tissue Preparation: A guinea pig is sacrificed, and the ileum is isolated. A 2-3 cm segment is cut and cleaned of its contents with Tyrode's solution.

-

Mounting: The ileum segment is mounted in a temperature-controlled organ bath containing Tyrode's solution, continuously bubbled with oxygen, and maintained at 32-33°C.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1 gram.

-

Contraction Induction: A spasmogen, such as acetylcholine or histamine, is added to the organ bath to induce a stable contraction.

-

Drug Application: this compound is added in a cumulative or non-cumulative manner at increasing concentrations.

-

Data Recording and Analysis: The isometric contractions are recorded using a force-displacement transducer. The percentage inhibition of the spasmogen-induced contraction is calculated for each concentration of this compound to determine its potency (e.g., EC₅₀).

Phosphodiesterase (PDE4) Inhibition Assay

Various methods can be employed to measure PDE4 inhibition. A common approach involves a fluorescence polarization (FP) assay.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains purified recombinant PDE4B1 enzyme, a fluorescein-labeled cAMP substrate (cAMP-FAM), and the test compound (this compound) at various concentrations.

-

Enzymatic Reaction: The PDE4B1 enzyme hydrolyzes the cAMP-FAM, freeing the phosphate group.

-

Detection: A specific phosphate-binding agent is added. This agent binds to the free phosphate group of the hydrolyzed substrate, forming a large complex with restricted movement, which results in a high fluorescence polarization signal.

-

Data Analysis: The FP signal is proportional to the PDE4B1 activity. The inhibitory effect of this compound is determined by measuring the decrease in the FP signal. The IC₅₀ value is then calculated.

L-type Voltage-Operated Calcium Channel (L-VOCC) Blockade Assay

A cell-based assay using a fluorescent calcium indicator can be used to assess L-VOCC blockade.

Methodology:

-

Cell Culture: A cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the α1C, α2δ, and β2a subunits) is used.

-

Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Depolarization: The cells are depolarized by adding a high concentration of potassium chloride (KCl) to the extracellular solution. This opens the L-VOCCs, leading to an influx of Ca²⁺ and an increase in fluorescence.

-

Drug Application: this compound is pre-incubated with the cells at various concentrations before depolarization.

-

Data Measurement and Analysis: The fluorescence intensity is measured using a plate reader. The inhibitory effect of this compound on the KCl-induced calcium influx is quantified, and the EC₅₀ value is determined.

Measurement of Intracellular cAMP Levels

Enzyme immunoassays (EIA) or Förster resonance energy transfer (FRET)-based biosensors are common methods for quantifying intracellular cAMP.

Methodology (EIA):

-

Cell Treatment: Smooth muscle cells are treated with this compound for a specified period.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Immunoassay: The cell lysate is added to a microplate pre-coated with a cAMP-specific antibody. A known amount of labeled cAMP (e.g., HRP-conjugated) is also added.

-

Competition: The endogenous cAMP from the cell lysate and the labeled cAMP compete for binding to the antibody.

-

Detection: After a washing step, a substrate for the enzyme label is added, and the resulting signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.

-

Quantification: A standard curve is generated using known concentrations of cAMP to quantify the levels in the cell samples.

Structure-Activity Relationship (SAR)

While specific SAR studies for this compound are not extensively published, the chemical structure of this compound, with its substituted isoquinoline and ester moieties, is crucial for its activity. Analogues of the related compound papaverine have been studied, revealing that hydrophobicity and steric factors play a significant role in their PDE inhibitory activity. Further research into the synthesis and biological evaluation of this compound analogues could provide more precise insights into the pharmacophore responsible for its dual-action mechanism.

Conclusion

This compound's mechanism of action in smooth muscle is characterized by a dual inhibitory effect on phosphodiesterase 4 and L-type voltage-operated calcium channels. This multifaceted approach leads to an increase in intracellular cAMP and a decrease in intracellular Ca²⁺, both of which contribute to smooth muscle relaxation. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel spasmolytic agents. A deeper understanding of its quantitative pharmacology and structure-activity relationships will be instrumental in optimizing its therapeutic applications and in the design of next-generation smooth muscle relaxants.

References

Pharmacological Profile of Butaverine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaverine hydrochloride is a smooth muscle relaxant belonging to the benzylisoquinoline class of compounds. While specific research on this compound hydrochloride is limited, its pharmacological profile can be largely understood through the extensive studies of its structural and functional analogs, Drotaverine and Papaverine. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound hydrochloride, drawing upon comparative data from its better-studied counterparts. The primary mechanism of action involves the inhibition of phosphodiesterase-4 (PDE4) and a potential blockade of L-type calcium channels, leading to smooth muscle relaxation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

This compound hydrochloride is a synthetic antispasmodic agent. As a member of the benzylisoquinoline family, it shares a core structural motif with well-known smooth muscle relaxants like Papaverine and Drotaverine. These agents are clinically utilized for their ability to alleviate spasms in various smooth muscle tissues, including those of the gastrointestinal and genitourinary tracts. The therapeutic effects of these compounds are primarily attributed to their ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and modulate intracellular calcium concentrations. This guide aims to provide a comprehensive technical overview of the pharmacological profile of this compound hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, contextualized with data from its analogs.

Mechanism of Action

The spasmolytic effect of this compound hydrochloride is believed to be multifactorial, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the blockade of voltage-gated calcium channels.

Phosphodiesterase (PDE) Inhibition

This compound hydrochloride, like its analog Drotaverine, is thought to be a selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] PDE4 is an enzyme responsible for the hydrolysis of cAMP, a crucial second messenger in smooth muscle relaxation.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[3] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction. This cascade of events ultimately results in smooth muscle relaxation.

Signaling pathway of this compound hydrochloride via PDE4 inhibition.

Calcium Channel Blockade

In addition to PDE inhibition, this compound hydrochloride may also exert its effects through the blockade of L-type voltage-gated calcium channels. The influx of extracellular calcium is a primary trigger for smooth muscle contraction. By blocking these channels, this compound would reduce the intracellular concentration of free calcium ions, thereby preventing the activation of calmodulin and subsequently MLCK, leading to muscle relaxation. This dual mechanism of action, combining an increase in cAMP with a decrease in intracellular calcium, would result in a potent and synergistic spasmolytic effect.

References

The Structure-Activity Relationship of Butaverine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Papaverine-like Antispasmodic

Introduction

Butaverine is a smooth muscle relaxant belonging to the same pharmacological class as papaverine. It is utilized for its antispasmodic properties, alleviating conditions characterized by smooth muscle contractions. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the presumed SAR of this compound, based on its structural similarity to papaverine and the established mechanisms of action for this class of compounds. The primary mechanisms of action for papaverine-like antispasmodics are understood to be the inhibition of phosphodiesterases (PDEs) and the blockade of calcium channels.[1][2]

Core Structure and Pharmacophore

The chemical structure of this compound, butyl 3-phenyl-3-(1-piperidyl)propionate, reveals a core pharmacophore essential for its antispasmodic activity. This pharmacophore consists of a substituted aromatic ring, a spacer, and a tertiary amine.

PubChem CID: 189889 Molecular Formula: C18H27NO2[3]

Quantitative Data Summary

Direct quantitative structure-activity relationship (SAR) studies for a series of this compound analogs are not extensively available in the public domain. However, based on the known pharmacology of papaverine and other related antispasmodics, a hypothetical SAR can be inferred. The following table illustrates the type of quantitative data that would be generated in such a study, with hypothetical values to demonstrate the principles of SAR analysis for this class of compounds.

| Compound | Modification | R1 (Ester Alkyl Chain) | R2 (Aromatic Ring) | IC50 (µM) - PDE Inhibition | IC50 (µM) - Ca2+ Channel Blockade | Antispasmodic Potency (EC50, µM) |

| This compound | - | Butyl | Phenyl | Hypothetical Value: 15 | Hypothetical Value: 25 | Hypothetical Value: 10 |

| Analog 1 | Shorter Ester Chain | Ethyl | Phenyl | Hypothetical Value: 25 | Hypothetical Value: 40 | Hypothetical Value: 18 |

| Analog 2 | Longer Ester Chain | Hexyl | Phenyl | Hypothetical Value: 10 | Hypothetical Value: 20 | Hypothetical Value: 8 |

| Analog 3 | Aromatic Substitution | Butyl | 4-Methoxyphenyl | Hypothetical Value: 8 | Hypothetical Value: 15 | Hypothetical Value: 5 |

| Analog 4 | Modified Amine | Butyl | Phenyl (Pyrrolidine) | Hypothetical Value: 30 | Hypothetical Value: 50 | Hypothetical Value: 25 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected trends in a typical SAR study for this compound class.

Inferred Structure-Activity Relationships

Based on the general principles of medicinal chemistry and the pharmacology of related compounds, the following SAR can be proposed for this compound and its analogs:

-

The Ester Group: The length and bulk of the alkyl chain in the ester moiety (R1) are likely to influence the lipophilicity of the molecule. An optimal length may be required for efficient membrane penetration and interaction with the target proteins. Both shorter and excessively long chains may lead to decreased activity.

-

The Aromatic Ring: Substitution on the phenyl ring (R2) can significantly impact potency. Electron-donating groups, such as methoxy groups found in papaverine, are known to enhance activity. The position of these substituents is also critical.

-

The Tertiary Amine: The nature of the tertiary amine is crucial for the basicity of the molecule and its ability to form ionic interactions with the target. The piperidine ring in this compound is a common feature in many pharmacologically active compounds and is likely important for its activity. Modifications to this ring system would be expected to alter the pharmacological profile.

Signaling Pathways and Mechanism of Action

The antispasmodic effect of this compound is likely mediated through two primary signaling pathways: inhibition of phosphodiesterases and blockade of voltage-gated calcium channels.

Phosphodiesterase (PDE) Inhibition Pathway

This compound, like papaverine, is presumed to be a non-selective PDE inhibitor.[1] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[4]

Caption: this compound's PDE Inhibition Pathway.

Calcium Channel Blockade Pathway

This compound is also expected to act as a calcium channel blocker. It likely inhibits the influx of extracellular calcium into smooth muscle cells through L-type voltage-gated calcium channels. By blocking these channels, this compound reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, which is essential for muscle contraction. This leads to vasodilation and smooth muscle relaxation.

Caption: this compound's Calcium Channel Blockade Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound.

In Vitro Antispasmodic Activity Assay

This assay is used to determine the functional potency of this compound and its analogs in relaxing smooth muscle tissue.

-

Tissue Preparation: An isolated segment of guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: The tissue is pre-contracted with a spasmogen such as acetylcholine or histamine to induce a stable contractile response.

-

Drug Administration: Cumulative concentrations of this compound or its analogs are added to the organ bath.

-

Data Acquisition: The relaxation of the smooth muscle is measured isometrically using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.

Caption: Workflow for In Vitro Antispasmodic Assay.

Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay quantifies the ability of this compound and its analogs to inhibit PDE enzymes.

-

Enzyme and Substrate Preparation: Purified PDE enzyme is incubated with a fluorescently or radioactively labeled cyclic nucleotide substrate (cAMP or cGMP).

-

Inhibitor Addition: Various concentrations of this compound or its analogs are added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

Reaction Termination: The enzymatic reaction is stopped, often by the addition of a PDE inhibitor like IBMX or by heat inactivation.

-

Product Quantification: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified using methods such as scintillation counting for radiolabeled substrates or fluorescence/luminescence detection for fluorescent substrates.

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that inhibits 50% of the enzyme activity) is determined.

Calcium Channel Blockade Assay

This assay assesses the ability of this compound and its analogs to block calcium influx through voltage-gated calcium channels.

-

Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells or a recombinant cell line) is cultured.

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Depolarization: The cells are depolarized with a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels, leading to an influx of calcium and an increase in fluorescence.

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or its analogs before depolarization.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of the compounds on the KCl-induced calcium influx is quantified, and IC50 values are calculated.

Conclusion

While specific, detailed structure-activity relationship studies on this compound are not widely published, its structural similarity to papaverine allows for a strong inference of its mechanism of action and potential SAR. This compound likely exerts its antispasmodic effects through a dual mechanism of phosphodiesterase inhibition and calcium channel blockade. The core pharmacophore of a substituted aromatic ring, a spacer, and a tertiary amine is essential for its activity. Future research should focus on the synthesis and pharmacological evaluation of a focused library of this compound analogs to precisely elucidate its SAR. This will enable the optimization of its pharmacological properties and the development of novel, more effective antispasmodic agents. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

An In-depth Technical Guide to the Discovery and Synthesis of Butaverine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaverine, a smooth muscle relaxant, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound and its derivatives. While specific details regarding the initial discovery and the synthesis of a wide range of derivatives remain limited in publicly accessible literature, this document consolidates the available information on its synthesis, mechanism of action, and the potential for future drug development. Particular emphasis is placed on the likely synthetic route via the Mannich reaction and its dual mechanism of action involving calcium channel blockade and phosphodiesterase inhibition. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this compound derivatives for various therapeutic applications.

Introduction

This compound, chemically known as butyl 3-phenyl-3-(piperidin-1-yl)propanoate, is recognized for its activity as a smooth muscle relaxant. Its therapeutic potential lies in its ability to alleviate conditions characterized by smooth muscle spasms. The development of derivatives of this compound could lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles, opening up new avenues for treating a variety of disorders.

Synthesis of this compound

The synthesis of this compound, a β-amino ester, is most likely achieved through a Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, by formaldehyde and a primary or secondary amine. In the case of this compound, the reaction would involve a ketone, an aldehyde, and a secondary amine.

Proposed Experimental Protocol: Mannich Reaction for this compound Synthesis

Reactants:

-

An appropriate ketone (e.g., a propiophenone derivative)

-

Benzaldehyde

-

Piperidine

-

An acidic or basic catalyst

-

An appropriate solvent (e.g., ethanol, methanol)

General Procedure:

-

Iminium Ion Formation: In the first step, benzaldehyde and piperidine react to form an iminium ion. This reaction is typically catalyzed by either an acid or a base.

-

Enolization: The ketone undergoes enolization to form an enol or enolate.

-

Nucleophilic Addition: The enol/enolate acts as a nucleophile and attacks the iminium ion.

-

Esterification: The resulting β-amino ketone can then be esterified with butanol under acidic conditions to yield this compound.

Visualizing the Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound via a Mannich reaction.

Discovery and Synthesis of this compound Derivatives

There is a notable absence of publicly available scientific literature detailing the discovery and synthesis of a broad range of this compound derivatives. This suggests that much of the research in this area may be proprietary or in early stages of development. The synthesis of derivatives would likely involve modifications to the core this compound structure, including:

-

Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to probe structure-activity relationships (SAR).

-

Modification of the piperidine ring: Altering the heterocyclic amine component to investigate the impact on receptor binding and selectivity.

-

Variation of the butyl ester chain: Changing the length and branching of the ester group to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Pharmacological Profile and Mechanism of Action

This compound's primary pharmacological effect is the relaxation of smooth muscle. This action is believed to be mediated through a dual mechanism involving the blockade of calcium channels and the inhibition of phosphodiesterase (PDE) enzymes.

Calcium Channel Blockade

Calcium channel blockers (CCBs) inhibit the influx of calcium ions (Ca2+) into smooth muscle cells.[1] This reduction in intracellular calcium concentration leads to muscle relaxation and vasodilation.[2][3] By acting on L-type calcium channels, this compound likely reduces the contractile tone of smooth muscles in various organ systems, including the gastrointestinal tract, blood vessels, and respiratory tract.[2]

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in smooth muscle relaxation.[4] Inhibition of PDE, particularly PDE4, leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. The potential PDE inhibitory activity of this compound would contribute to its overall spasmolytic effect.

Signaling Pathway

The proposed dual mechanism of action of this compound suggests a synergistic effect on smooth muscle relaxation. The inhibition of calcium influx directly reduces the contractile stimulus, while the elevation of intracellular cAMP through PDE inhibition promotes relaxation through a separate signaling cascade.

Visualizing the Signaling Pathway:

Caption: Proposed dual mechanism of action of this compound on smooth muscle cells.

Quantitative Data and Structure-Activity Relationships (SAR)

A critical gap in the current understanding of this compound is the lack of quantitative data comparing the potency and efficacy of its derivatives. To establish a clear SAR, systematic studies are required. The following tables are templates for organizing such data as it becomes available through future research.

Table 1: In Vitro Potency of this compound Derivatives on Smooth Muscle Relaxation

| Compound ID | R1 (Phenyl Sub.) | R2 (Amine) | R3 (Ester) | IC50 (µM) [Tissue 1] | IC50 (µM) [Tissue 2] |

| This compound | H | Piperidine | n-Butyl | - | - |

| Derivative 1 | 4-Cl | Piperidine | n-Butyl | - | - |

| Derivative 2 | H | Morpholine | n-Butyl | - | - |

| Derivative 3 | H | Piperidine | Ethyl | - | - |

Table 2: In Vitro Activity of this compound Derivatives on Target Enzymes/Channels

| Compound ID | Calcium Channel Blockade (IC50, µM) | PDE4 Inhibition (IC50, µM) |

| This compound | - | - |

| Derivative 1 | - | - |

| Derivative 2 | - | - |

| Derivative 3 | - | - |

Future Directions

The field of this compound research is ripe for exploration. Key areas for future investigation include:

-

Definitive Synthesis Protocol: Elucidation and publication of a detailed, optimized synthesis protocol for this compound.

-

Derivative Synthesis and SAR Studies: A systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships.

-

Mechanism of Action Studies: In-depth pharmacological studies to confirm and characterize the dual mechanism of action, including receptor binding assays and functional assays on isolated tissues and cells.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of promising derivatives in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

Conclusion

This compound represents a promising chemical entity for the development of new smooth muscle relaxants. While the currently available information is limited, this guide provides a framework for understanding its synthesis and proposed mechanism of action. Further research into the synthesis of its derivatives and a thorough investigation of their pharmacological properties are essential to unlock the full therapeutic potential of this class of compounds. The insights gained from such studies will be invaluable for the design of next-generation smooth muscle relaxants with improved clinical profiles.

References

- 1. Synthesis and analgesic activity of some 14 beta-substituted analogues of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Butaverine as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaverine is a smooth muscle relaxant with a mechanism of action historically attributed to non-specific phosphodiesterase (PDE) inhibition and calcium channel blockade. While direct and extensive research on this compound's specific interactions with phosphodiesterase isoforms is limited, its structural and pharmacological similarities to papaverine provide a strong basis for understanding its potential as a PDE inhibitor. This technical guide synthesizes the available information on the role of phosphodiesterase inhibition in the therapeutic effects of this compound, drawing parallels from the more extensively studied papaverine. It covers the core mechanism of action, presents quantitative data for related compounds, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction to Phosphodiesterases and Their Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These second messengers are integral to a vast array of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission.[1] By degrading cAMP and cGMP, PDEs terminate their signaling cascades.

PDE inhibitors are a class of drugs that block the activity of these enzymes, leading to an increase in the intracellular concentrations of cAMP and/or cGMP.[1] This elevation in cyclic nucleotide levels can produce various therapeutic effects, such as vasodilation, bronchodilation, and anti-inflammatory responses.[1] The diverse family of PDEs, with at least 11 distinct families, allows for the development of selective inhibitors that target specific isoforms, thereby offering the potential for targeted therapeutic interventions with fewer off-target effects.[2]

This compound and Its Putative Mechanism as a PDE Inhibitor

This compound's primary therapeutic application is as a spasmolytic agent, acting directly on smooth muscle to induce relaxation. While the precise molecular interactions of this compound with PDE isoforms have not been extensively characterized in publicly available literature, its mechanism is widely considered to be analogous to that of papaverine, a non-selective PDE inhibitor.

The proposed mechanism involves the inhibition of various PDE isoforms, leading to an accumulation of both cAMP and cGMP in smooth muscle cells. The subsequent activation of protein kinase A (PKA) by cAMP and protein kinase G (PKG) by cGMP leads to the phosphorylation of several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, leading to smooth muscle relaxation.

Quantitative Data on Related PDE Inhibitors

Due to the limited availability of specific quantitative data for this compound, this section presents data for papaverine, a closely related benzylisoquinoline alkaloid, to provide a comparative context for its potential PDE inhibitory activity.

| Compound | PDE Isoform | IC50 Value | Notes |

| Papaverine | PDE10A | 17 nM | Potent inhibitor of PDE10A. |

| Papaverine | PDE3A | 284 nM | Also shows activity against PDE3A. |

| Papaverine | General | 2-25 µM | Non-selective inhibition across various PDE families. |

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.

Signaling Pathway of PDE Inhibition

The following diagram illustrates the central role of phosphodiesterases in the cAMP and cGMP signaling pathways and how their inhibition by a non-selective inhibitor like papaverine (as a proxy for this compound) leads to smooth muscle relaxation.

Experimental Protocol: Phosphodiesterase Inhibition Assay

This section provides a detailed, representative methodology for determining the inhibitory activity of a compound like this compound against a specific phosphodiesterase isoform using a commercially available assay kit.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for a specific PDE isoform.

Materials:

-

Recombinant human PDE enzyme (specific isoform of interest)

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well white opaque microplates

-

Multichannel pipettes

-

Plate shaker

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare the PDE-Glo™ Reaction Buffer according to the manufacturer's instructions.

-

Prepare a serial dilution of the test compound (this compound) in the reaction buffer. A typical starting concentration range might be from 100 µM down to 1 pM. Include a vehicle control (DMSO) without the test compound.

-

Dilute the recombinant PDE enzyme to the desired concentration in the reaction buffer. The optimal concentration should be determined empirically to achieve 50-80% substrate conversion in the absence of an inhibitor.

-

-

Assay Procedure:

-

Add 12.5 µL of the serially diluted test compound or vehicle control to the wells of the 96-well plate.

-

Add 12.5 µL of the diluted PDE enzyme to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the cAMP or cGMP substrate solution (provided in the kit) to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding 25 µL of the PDE-Glo™ Termination Reagent to each well.

-

Add 25 µL of the PDE-Glo™ Detection Reagent to each well.

-

Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the PDE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

The following diagram outlines the general workflow of a PDE inhibition assay.

Conclusion and Future Directions

This compound's established role as a smooth muscle relaxant is likely mediated, at least in part, through the inhibition of phosphodiesterases. While direct evidence and detailed characterization of its interaction with specific PDE isoforms are currently lacking in the scientific literature, the well-documented non-selective PDE inhibitory activity of the structurally similar compound, papaverine, provides a strong inferential basis for its mechanism of action.

To fully elucidate the pharmacological profile of this compound, further research is warranted. Specifically, comprehensive in vitro studies to determine the IC50 values of this compound against a panel of all known PDE isoforms are essential. Such data would not only confirm its activity as a PDE inhibitor but also reveal its selectivity profile, which is crucial for predicting its therapeutic efficacy and potential side effects. A deeper understanding of this compound's molecular interactions will be invaluable for the rational design of future drug development programs and for optimizing its clinical applications.

References

The Role of Butaverine in Intracellular Calcium Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaverine is a smooth muscle relaxant whose therapeutic effects are intrinsically linked to its ability to modulate intracellular calcium ([Ca²⁺]i) levels. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects, focusing on its dual action as a phosphodiesterase 4 (PDE4) inhibitor and a blocker of L-type voltage-operated calcium channels (L-VOCCs). This document outlines the key signaling pathways, presents detailed experimental protocols for investigating its activity, and includes quantitative data for the closely related compound, Drotaverine, due to the current absence of such specific data for this compound in publicly available literature.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. In smooth muscle cells, an elevation in [Ca²⁺]i is the primary trigger for contraction. This compound, a benzylisoquinoline derivative similar to Papaverine and Drotaverine, induces smooth muscle relaxation, making it a person of interest for therapeutic applications in conditions characterized by smooth muscle spasms.[1][2][3] This guide delineates the current understanding of this compound's role in the intricate signaling cascades that regulate intracellular calcium homeostasis.

Core Mechanisms of Action

This compound's primary mechanism for reducing intracellular calcium and inducing smooth muscle relaxation involves a dual-pronged attack on key regulatory pathways.[1][4]

Phosphodiesterase 4 (PDE4) Inhibition

This compound acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins that contribute to a decrease in [Ca²⁺]i and smooth muscle relaxation.

The key downstream effects of increased cAMP include:

-

Phosphorylation and inactivation of Myosin Light Chain Kinase (MLCK): This prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction.

-

Enhanced Ca²⁺ sequestration: PKA can phosphorylate phospholamban, a protein associated with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This phosphorylation relieves the inhibition of SERCA, leading to increased pumping of Ca²⁺ from the cytosol into the sarcoplasmic reticulum (SR), thus lowering [Ca²⁺]i.

-

Modulation of ion channels: PKA can phosphorylate and alter the activity of various ion channels, including those that hyperpolarize the cell membrane, making it less excitable and reducing the likelihood of L-VOCC activation.

L-Type Voltage-Operated Calcium Channel (L-VOCC) Blockade

In addition to its effects on the cAMP pathway, this compound directly blocks the influx of extracellular calcium by acting as a non-competitive antagonist of L-type voltage-operated calcium channels. These channels are crucial for the rapid influx of Ca²⁺ into the smooth muscle cell upon membrane depolarization, which is a key event in excitation-contraction coupling.

By blocking L-VOCCs, this compound directly reduces the amount of Ca²⁺ entering the cell, thereby preventing the significant rise in [Ca²⁺]i required to initiate and sustain muscle contraction.

Quantitative Data

As of the latest literature review, specific quantitative data on the potency of this compound as a PDE4 inhibitor (IC₅₀) and an L-type calcium channel blocker (IC₅₀ or Kᵢ) are not publicly available. However, data for the structurally and functionally similar compound, Drotaverine, can be used as a reference point to understand the potential potency of this compound.

Table 1: Quantitative Data for Drotaverine

| Parameter | Value | Compound | Assay/System | Reference |

| PDE4 Inhibition | ||||

| IC₅₀ | Not specified | Drotaverine | In vitro enzyme assay | |

| L-Type Calcium Channel Blockade | ||||

| IC₅₀ (for inhibition of [³H]nitrendipine binding) | 5.6 µM | Drotaverine | Pregnant rat uterine membranes | |

| IC₅₀ (for inhibition of [³H]diltiazem binding) | 2.6 µM | Drotaverine | Pregnant rat uterine membranes | |

| Smooth Muscle Relaxation | ||||

| ED₅₀ (vs. Histamine-induced contraction) | 4.7 x 10⁻⁵ M | Drotaverine | Guinea pig pre-contracted airways | |

| ED₅₀ (vs. Methacholine-induced contraction) | 4.3 x 10⁻⁵ M | Drotaverine | Guinea pig pre-contracted airways | |

| ED₅₀ (vs. KCl-induced contraction) | 2.2 x 10⁻⁵ M | Drotaverine | Guinea pig pre-contracted airways |

Note: The provided data for Drotaverine should be interpreted with caution and is intended to serve as a surrogate until specific data for this compound becomes available.

Experimental Protocols

To investigate the effects of this compound on intracellular calcium modulation, a combination of in vitro assays is recommended.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in cultured smooth muscle cells.

Materials:

-

Cultured smooth muscle cells (e.g., A7r5, rat aortic smooth muscle cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

This compound stock solution

-

Agonist to induce Ca²⁺ influx (e.g., KCl, phenylephrine)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Cell Preparation: Seed smooth muscle cells onto glass coverslips or in a 96-well plate and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow 30 minutes for complete de-esterification of the dye within the cells.

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Perfuse the cells with HBSS.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply this compound at various concentrations and continue recording.

-

Stimulate the cells with an agonist (e.g., high KCl to induce depolarization and open L-VOCCs) and record the change in fluorescence ratio.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in [Ca²⁺]i.

-

Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios, allowing for the calculation of absolute [Ca²⁺]i concentrations.

-

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to determine the inhibitory effect of this compound on PDE4 activity.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP (substrate)

-

This compound stock solution

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Detection reagents (e.g., a kit utilizing fluorescence polarization, FRET, or luminescence)

-

Microplate reader compatible with the chosen detection method.

Procedure:

-

Reaction Setup: In a 96- or 384-well plate, add the assay buffer, PDE4 enzyme, and various concentrations of this compound.

-

Initiation: Add cAMP to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop reagent, which typically also contains the detection reagents.

-

Detection: Read the signal on a microplate reader. The signal will be inversely proportional to the amount of cAMP remaining, and thus directly proportional to PDE4 activity.

-

Data Analysis:

-

Plot the PDE4 activity against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

L-Type Calcium Channel Current Measurement (Patch-Clamp Electrophysiology)

This protocol outlines the whole-cell patch-clamp technique to directly measure the effect of this compound on L-type calcium channel currents.

Materials:

-

Isolated smooth muscle cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling pipettes

-

Extracellular solution (containing Ba²⁺ as the charge carrier to avoid Ca²⁺-dependent inactivation)

-

Intracellular solution (pipette solution)

-

This compound stock solution.

Procedure:

-

Cell Preparation: Isolate single smooth muscle cells and place them in a recording chamber on the microscope stage.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.

-

Seal Formation: Approach a cell with the pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential where L-VOCCs are closed (e.g., -80 mV).

-

Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward Ba²⁺ current.

-

Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Repeat the voltage-step protocol and record the currents in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Plot the percentage of current inhibition against the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

The Impact of Butaverine on Cyclic Nucleotide Levels: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaverine, a synthetic derivative of papaverine, is a smooth muscle relaxant. Its mechanism of action, like other benzylisoquinoline derivatives, is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signaling pathways that regulate smooth muscle tone. This technical guide provides an in-depth analysis of the anticipated effects of this compound on cyclic nucleotide levels, drawing upon the established mechanisms of related compounds due to the limited availability of direct quantitative data for this compound itself. This document summarizes the core signaling pathways, presents illustrative quantitative data from a closely related compound (papaverine), and details relevant experimental protocols for the assessment of cyclic nucleotide modulation.

Core Signaling Pathway: this compound and Cyclic Nucleotide Regulation

This compound is hypothesized to exert its spasmolytic effects by inhibiting phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP and cGMP.[1][2] By blocking these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides, in turn, activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively, which phosphorylate various target proteins within the smooth muscle cell. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, leading to smooth muscle relaxation.[3][4]

Caption: this compound's proposed mechanism of action on cyclic nucleotide signaling pathways.

Quantitative Data on Cyclic Nucleotide Levels

| Compound | Tissue | Condition | cAMP Level (pmol/mg protein) | cGMP Level (pmol/mg protein) | Reference |

| Control | Rat Aorta | Basal | 2.5 ± 0.3 | 0.15 ± 0.02 | [5] |

| Papaverine (10 µM) | Rat Aorta | Noradrenaline-stimulated | 5.8 ± 0.6 | 0.18 ± 0.03 |

Note: The data presented is for papaverine and serves as an illustrative example of the expected effects of this compound.

Experimental Protocols

The following outlines a general experimental workflow for quantifying the effects of a compound like this compound on intracellular cyclic nucleotide levels in a smooth muscle tissue model.

Caption: A generalized experimental workflow for assessing this compound's effect on cyclic nucleotides.

Materials and Reagents

-

Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

-

Krebs-Henseleit solution (or other appropriate physiological buffer)

-

This compound stock solution

-

Phosphodiesterase inhibitors (for validation, e.g., IBMX)

-

Agonists for inducing contraction (e.g., phenylephrine, histamine)

-

Lysis buffer (e.g., 0.1 M HCl, trichloroacetic acid)

-

Commercially available cAMP and cGMP enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA) kits

-

Protein assay kit (e.g., Bradford or BCA)

Procedure

-

Tissue Preparation: Smooth muscle tissues are dissected and prepared as appropriate for the experimental model (e.g., rings or strips). The tissues are mounted in organ baths containing oxygenated physiological salt solution at 37°C.

-

Equilibration and Contraction: Tissues are allowed to equilibrate under a resting tension. A contractile agent is then added to induce a stable contraction.

-

This compound Treatment: Once a stable contraction is achieved, various concentrations of this compound are added to the organ baths. Tissues are incubated for a predetermined period.

-

Sample Collection and Lysis: At the end of the incubation period, tissues are rapidly frozen in liquid nitrogen to halt enzymatic activity. The frozen tissues are then homogenized in a lysis buffer to extract the cyclic nucleotides.

-

Quantification of Cyclic Nucleotides: The levels of cAMP and cGMP in the tissue lysates are quantified using commercially available ELISA or RIA kits, following the manufacturer's instructions.

-

Protein Normalization: The total protein content of each tissue lysate is determined using a standard protein assay. Cyclic nucleotide levels are then normalized to the protein concentration to account for variations in tissue size.

-

Data Analysis: The cyclic nucleotide levels in the this compound-treated groups are compared to those in the control (vehicle-treated) groups. Statistical analysis is performed to determine the significance of any observed changes.

Conclusion

While direct experimental data for this compound's effect on cyclic nucleotide levels is sparse, its structural similarity to papaverine and its classification as a phosphodiesterase inhibitor strongly suggest that it increases intracellular cAMP and, to a lesser extent, cGMP. This mechanism underlies its utility as a smooth muscle relaxant. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these effects and further elucidate the pharmacological profile of this compound. Such studies are crucial for the continued development and optimization of therapeutic agents targeting cyclic nucleotide signaling pathways.

References

- 1. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are PDE inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. Effect of papaverine on cyclic nucleotide levels in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Butaverine in Non-vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a preliminary framework for the investigation of Butaverine's effects on non-vascular smooth muscle. Drawing upon established methodologies for studying similar smooth muscle relaxants, this document provides detailed experimental protocols, potential mechanisms of action to investigate, and a structured approach to data acquisition and visualization. The primary aim is to equip researchers with the necessary tools to conduct a thorough initial assessment of this compound's pharmacological profile in non-vascular smooth muscle tissues.

Introduction

This compound is a compound with potential therapeutic applications in conditions characterized by non-vascular smooth muscle hypercontractility. Understanding its precise mechanism of action and quantifying its effects are crucial steps in its development as a therapeutic agent. This guide details the foundational experiments required to elucidate the pharmacological properties of this compound, focusing on its potential roles as a phosphodiesterase (PDE) inhibitor and a calcium channel blocker, mechanisms common to many smooth muscle relaxants.

Potential Mechanisms of Action

Based on the actions of analogous smooth muscle relaxants like papaverine, the primary hypothesized mechanisms of action for this compound include:

-

Inhibition of Phosphodiesterases (PDEs): this compound may inhibit the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by phosphodiesterases.[1] Increased intracellular concentrations of these cyclic nucleotides lead to the activation of protein kinases, resulting in a cascade of events that culminates in smooth muscle relaxation.[1][2]

-

Blockade of Calcium Channels: this compound may act as a calcium channel blocker, inhibiting the influx of extracellular calcium ions (Ca2+) into smooth muscle cells.[3] A reduction in intracellular Ca2+ concentration interferes with the calcium-calmodulin-myosin light chain kinase (MLCK) pathway, which is essential for smooth muscle contraction.[4]

-

Inhibition of Mitochondrial Respiration: Some smooth muscle relaxants inhibit mitochondrial respiration, which can contribute to their relaxant effects. This is another potential avenue of investigation for this compound.

Experimental Protocols

The following protocols are foundational for the in vitro assessment of this compound's effects on non-vascular smooth muscle.

Isolated Tissue Preparation and Mounting

This protocol describes the standard procedure for preparing isolated non-vascular smooth muscle strips for isometric tension recording.

-

Tissue Source: Euthanize laboratory animals (e.g., rats, guinea pigs) according to approved institutional guidelines.

-

Dissection: Carefully dissect the desired non-vascular smooth muscle tissue (e.g., urinary bladder, ileum, uterus).

-

Preparation: Place the excised tissue in a petri dish containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Muscle Strips: Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 10 mm long, 2-3 mm wide).

-

Mounting: Suspend the muscle strips vertically in organ baths containing the physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Transducer Attachment: Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

Induction of Contraction and Measurement of Relaxation

This protocol details the methodology for inducing sustained contractions and quantifying the relaxant effects of this compound.

-

Pre-contraction: After equilibration, induce a sustained contraction using a contracting agent. Common agents include:

-

High Potassium (K+) Solution: (e.g., 65 mM KCl) to induce depolarization-mediated contraction.

-

Receptor Agonists: (e.g., Carbachol, Phenylephrine, Oxytocin) to induce receptor-mediated contractions.

-

-

Addition of this compound: Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.

Data Presentation

Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Data on the Relaxant Effect of Papaverine on Pre-contracted Non-Vascular Smooth Muscle

| Tissue | Contracting Agent (Concentration) | Papaverine Concentration (µM) | % Relaxation (Mean ± SEM) |

| Rat Ileum | Carbachol (1 µM) | 0.3 - 100 | Concentration-dependent |

| Rat Uterus | High K+ (65 mM) | 1 - 100 | Concentration-dependent |

| Rat Bladder | High K+ (100 mM) | up to 150 | Dose-dependent inhibition |

Note: This table is illustrative and based on findings for papaverine, a related compound. Actual experimental data for this compound should be substituted.

Visualization of Pathways and Workflows

Graphical representations are essential for illustrating complex biological pathways and experimental procedures.

Signaling Pathways for Smooth Muscle Relaxation

The following diagrams illustrate the two primary signaling pathways hypothesized for this compound's action.

Experimental Workflow

The following diagram outlines the logical flow of an in vitro experiment to assess this compound's effect on non-vascular smooth muscle.

Conclusion

This technical guide provides a comprehensive starting point for the preliminary investigation of this compound's effects on non-vascular smooth muscle. By following the outlined experimental protocols, researchers can systematically characterize the pharmacological profile of this compound, elucidate its primary mechanisms of action, and generate the quantitative data necessary for further development. The provided visualizations of signaling pathways and experimental workflows serve to clarify the conceptual framework and procedural steps involved in this essential area of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Butaverine in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaverine is a synthetic spasmolytic agent, recognized for its smooth muscle relaxant properties. These application notes provide a detailed experimental framework for characterizing the pharmacological effects of this compound on isolated smooth muscle preparations using an organ bath system. The protocols outlined below are designed to investigate its potential mechanisms of action, specifically focusing on phosphodiesterase (PDE) inhibition and calcium channel blockade, which are common pathways for smooth muscle relaxation.

The provided methodologies will guide researchers in generating concentration-response curves, determining key pharmacological parameters, and elucidating the signaling pathways involved in this compound's relaxant effects.

Data Presentation

Table 1: Pharmacological Parameters of this compound and Reference Compounds

| Compound | Target | Tissue Preparation | Agonist | Parameter | Value | Reference |

| This compound | Unknown | Guinea Pig Ileum | Acetylcholine | pA₂ | To be determined | Experimental |

| This compound | Unknown | Guinea Pig Trachea | KCl (60 mM) | EC₅₀ (Relaxation) | To be determined | Experimental |

| This compound | PDE4 | Recombinant | cAMP | IC₅₀ | To be determined | Experimental |

| Papaverine | PDE (non-selective) | Bovine Abomasum | Carbachol (1 µM) | Relaxation | Concentration-dependent | [1] |

| Papaverine | PDE (non-selective) | Bovine Abomasum | KCl (65 mM) | Relaxation | Concentration-dependent | [1] |

| Drotaverine | PDE4, L-type Ca²⁺ channels | Guinea Pig Trachea | Histamine, Methacholine, KCl | Relaxation | Concentration-dependent | [2] |

| Verapamil | L-type Ca²⁺ channels | Bovine Abomasum | KCl (high K⁺) | Relaxation | Concentration-dependent | [3] |

Note: this compound values are placeholders and need to be determined experimentally.

Experimental Protocols

General Isolated Organ Bath Protocol

This protocol describes the fundamental procedure for mounting an isolated tissue in an organ bath and recording its contractile or relaxant responses.

1.1. Materials and Reagents:

-

Isolated tissue (e.g., guinea pig ileum, trachea, or aorta)

-

Physiological Salt Solution (PSS) (e.g., Krebs-Henseleit or Tyrode's solution), pre-warmed to 37°C and bubbled with carbogen (95% O₂ / 5% CO₂)

-

Isolated organ bath system with force-displacement transducer and data acquisition software

-

This compound hydrochloride

-

Agonists (e.g., Acetylcholine, Histamine, KCl)

-

Antagonists (if applicable)

-

Standard laboratory glassware and equipment

1.2. Tissue Preparation and Mounting:

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Dissect the desired tissue (e.g., a 2-3 cm segment of the ileum) and place it immediately in cold, carbogen-aerated PSS.

-

Carefully clean the tissue of any adhering fat or connective tissue.

-

Tie silk or cotton threads to both ends of the tissue segment.

-

Mount the tissue in the organ bath chamber containing pre-warmed and aerated PSS. Attach the bottom thread to a fixed hook and the top thread to the force-displacement transducer.

-

Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[4]

1.3. Experimental Procedure:

-

After equilibration, record a stable baseline.

-

To assess tissue viability, induce a contraction with a submaximal concentration of an appropriate agonist (e.g., acetylcholine for ileum, KCl for vascular smooth muscle).

-

Wash the tissue and allow it to return to baseline.

-

Proceed with one of the specific experimental protocols below.

Protocol for Investigating Antispasmodic Activity (Functional Antagonism)

This protocol is used to determine the relaxant effect of this compound on a pre-contracted smooth muscle.

2.1. Procedure:

-

Following the general protocol, induce a sustained contraction with an appropriate agonist (e.g., acetylcholine or histamine for ileum/trachea, or a high concentration of KCl, such as 60-80 mM, for depolarized preparations).

-

Once the contraction reaches a stable plateau, add increasing cumulative concentrations of this compound to the organ bath.

-

Record the relaxation at each concentration until a maximal response is achieved or the contraction is fully reversed.

-

Wash the tissue extensively and allow it to recover to baseline before proceeding with the next experiment.

2.2. Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

From this curve, calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol for Investigating Competitive Antagonism (pA₂ Value Determination)

This protocol determines if this compound acts as a competitive antagonist at a specific receptor (e.g., muscarinic receptors if using acetylcholine as the agonist).

3.1. Procedure:

-

Generate a cumulative concentration-response curve for an agonist (e.g., acetylcholine) in the absence of this compound.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed, submaximal concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.

-

Repeat steps 2-4 with increasing concentrations of this compound.

3.2. Data Analysis:

-

A competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve without affecting the maximal response.

-

Calculate the dose ratio (DR) for each concentration of the antagonist. The DR is the ratio of the agonist's EC₅₀ in the presence of the antagonist to the agonist's EC₅₀ in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

-

The pA₂ value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Protocol for Investigating Calcium Channel Blocking Activity

This protocol investigates if this compound inhibits calcium influx through voltage-gated calcium channels.

4.1. Procedure:

-

Prepare a calcium-free PSS.

-

After equilibration in normal PSS, replace the bath solution with calcium-free PSS containing a high concentration of KCl (e.g., 60-80 mM) to depolarize the cell membrane and open voltage-gated calcium channels.

-

After a period of incubation in the calcium-free, high-K⁺ solution, add cumulative concentrations of CaCl₂ to the bath to induce contractions. This will generate a concentration-response curve for calcium.

-

Wash the tissue with normal PSS and then repeat the procedure, but this time incubate the tissue with a fixed concentration of this compound in the calcium-free, high-K⁺ solution before adding CaCl₂.

-

Repeat with increasing concentrations of this compound.

4.2. Data Analysis:

-

A calcium channel blocker will cause a rightward shift and/or a depression of the maximal response of the calcium concentration-response curve.

-

The effects of this compound can be compared to a known calcium channel blocker like Verapamil.

Protocol for Investigating Phosphodiesterase (PDE) Inhibition

While a definitive PDE inhibition assay is typically performed with isolated enzymes, the following protocol can provide functional evidence of PDE inhibition in an isolated organ bath.

5.1. Procedure:

-

Induce a submaximal contraction with an agonist (e.g., histamine or carbachol).

-

Add a known PDE inhibitor (e.g., theophylline or rolipram for PDE4) to induce relaxation.

-

In a separate experiment, after inducing the contraction, add this compound to observe its relaxant effect.

-

To further investigate, pre-incubate the tissue with a substance that increases cAMP or cGMP (e.g., forskolin, which activates adenylyl cyclase to produce cAMP) and observe if this compound potentiates the relaxation.

5.2. Data Analysis:

-

Compare the relaxant potency and efficacy of this compound to that of known PDE inhibitors.

-

Potentiation of the relaxant effects of cAMP- or cGMP-elevating agents by this compound would suggest a mechanism involving PDE inhibition.

Visualization of Pathways and Workflows

Caption: Putative signaling pathways of this compound-induced smooth muscle relaxation.

References

Application Notes and Protocols for Smooth Muscle Contraction Assay Using Butaverine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaverine is a smooth muscle relaxant belonging to the papaverine class of drugs. It is utilized in the management of smooth muscle spasms associated with various gastrointestinal, biliary, and urogenital tract disorders. These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction assays, including its mechanism of action, detailed experimental protocols, and data presentation guidelines. While specific quantitative in-vitro data for this compound is not extensively available in public literature, the protocols and principles outlined here are based on established pharmacological methods for assessing smooth muscle relaxants and data from structurally and functionally related compounds like papaverine and drotaverine.

Mechanism of Action

This compound's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in the signal transduction pathway of smooth muscle relaxation.

By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several downstream targets, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.

Some related compounds, like papaverine, have also been shown to exhibit calcium channel blocking properties, which may contribute to their overall relaxant effect. It is plausible that this compound shares this secondary mechanism of action.

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Protocols

The isolated organ bath technique is the gold standard for studying the effects of pharmacological agents on smooth muscle contractility. The following protocol outlines the procedure for assessing the relaxant effect of this compound on pre-contracted smooth muscle tissue strips.

Experimental Workflow for Isolated Tissue Bath Assay

Caption: Experimental workflow for the isolated tissue bath assay.

Materials and Reagents

-

Isolated Tissue: Guinea pig ileum, rat aorta, or other suitable smooth muscle tissue.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

-

Contractile Agonist: Acetylcholine (ACh), histamine, or potassium chloride (KCl).

-

This compound Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., distilled water or DMSO) and make serial dilutions.

-

Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

-

Gas Mixture: 95% O2 / 5% CO2.

Procedure

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Isolate the desired smooth muscle tissue (e.g., a segment of the ileum).

-

Place the tissue in cold, oxygenated PSS.

-

Carefully remove any adhering connective and adipose tissue.

-

Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide rings for aorta, 1-2 cm segments for ileum).

-

-

Apparatus Setup:

-

Set up the isolated organ bath system and pre-heat the water jacket to 37°C.

-